molecular formula C12H20N2O3 B5693867 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)-1-pyrrolidin-1-ylethanone

2-(2-Oxo-2-pyrrolidin-1-ylethoxy)-1-pyrrolidin-1-ylethanone

Cat. No.: B5693867
M. Wt: 240.30 g/mol
InChI Key: HRUNBRLPFPZQLZ-UHFFFAOYSA-N
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Description

2-(2-Oxo-2-pyrrolidin-1-ylethoxy)-1-pyrrolidin-1-ylethanone is a chemical compound characterized by the presence of two pyrrolidine rings and an oxo group

Properties

IUPAC Name

2-(2-oxo-2-pyrrolidin-1-ylethoxy)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c15-11(13-5-1-2-6-13)9-17-10-12(16)14-7-3-4-8-14/h1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUNBRLPFPZQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COCC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)-1-pyrrolidin-1-ylethanone typically involves the reaction of pyrrolidine with ethyl oxalyl chloride, followed by the addition of another pyrrolidine molecule. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-2-pyrrolidin-1-ylethoxy)-1-pyrrolidin-1-ylethanone can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form carboxylic acids or other higher oxidation state compounds.

    Reduction: The oxo group can be reduced to form alcohols or amines.

    Substitution: The pyrrolidine rings can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Oxo-2-pyrrolidin-1-ylethoxy)-1-pyrrolidin-1-ylethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)-1-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde
  • 3-Methoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde
  • 2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide

Uniqueness

2-(2-Oxo-2-pyrrolidin-1-ylethoxy)-1-pyrrolidin-1-ylethanone is unique due to its dual pyrrolidine rings and oxo group, which confer distinct chemical and biological properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

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